molecular formula C12H16BrN B1519214 [1-(3-Bromophenyl)cyclopentyl]methanamine CAS No. 1098349-33-7

[1-(3-Bromophenyl)cyclopentyl]methanamine

Cat. No. B1519214
M. Wt: 254.17 g/mol
InChI Key: GXLWFGBRTAIIKZ-UHFFFAOYSA-N
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Description

“[1-(3-Bromophenyl)cyclopentyl]methanamine” is a research chemical with the CAS number 1098349-33-7 .


Molecular Structure Analysis

The molecular structure of [1-(3-Bromophenyl)cyclopentyl]methanamine is represented by the InChI code 1S/C12H16BrN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2 . The molecular weight is 254.17 .


Physical And Chemical Properties Analysis

The physical form of [1-(3-Bromophenyl)cyclopentyl]methanamine is oil . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

The study of brominated phenyl compounds, such as [1-(3-Bromophenyl)cyclopentyl]methanamine, often revolves around their synthesis and reactivity due to their potential as intermediates in organic synthesis. For instance, bromophenyl ketones or methanamines undergo reactions to generate substituted isoindole derivatives, which are valuable in the development of various chemical entities (Kobayashi et al., 2013). Similarly, the bromination of diarylcyclopentenones, closely related to cyclopentyl methanamines, has been extensively studied to understand the regio- and chemoselectivity of bromine introduction into different positions of the compound, which is crucial for synthesizing bromo-substituted analogs for further chemical transformations (Shirinian et al., 2012).

Antioxidant Properties

Compounds derived from or related to bromophenyl methanamines have been investigated for their antioxidant properties. For example, derivatives of dihydroxyphenyl methanones, which can be structurally related to bromophenyl methanamines, have shown significant antioxidant power. The presence of bromine and phenolic rings enhances their efficacy as radical scavengers, indicating their potential utility in pharmaceutical and nutraceutical applications due to their ability to mitigate oxidative stress (Çetinkaya et al., 2012).

Catalytic and Synthetic Utility

The synthesis and isolation of stereoisomers of methyl amino-cyclopentanecarboxylates, which are structurally similar to [1-(3-Bromophenyl)cyclopentyl]methanamine, highlight the importance of such compounds as intermediates in the synthesis of pharmacologically active molecules, such as S1P1 receptor agonists. This demonstrates the role of bromophenyl cyclopentyl derivatives in facilitating the development of therapeutic agents through intricate synthetic pathways (Wallace et al., 2009).

Safety And Hazards

The safety information for [1-(3-Bromophenyl)cyclopentyl]methanamine includes several hazard statements: H302, H315, H318, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

[1-(3-bromophenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLWFGBRTAIIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Bromophenyl)cyclopentyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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